molecular formula C10H11ClN2O B13055758 (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

Cat. No.: B13055758
M. Wt: 210.66 g/mol
InChI Key: YBTLHKWJILOTNP-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a nitrile group, an amino group, and a substituted aromatic ring, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and ®-3-aminopropanenitrile.

    Reaction Conditions: The key reaction involves the condensation of 2-chloro-4-methoxybenzaldehyde with ®-3-aminopropanenitrile under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Processes: Implementing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.

    Quality Control: Employing rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound that is applicable in medicinal chemistry, organic synthesis, and material science. It features a nitrile group, an amino group, and a substituted aromatic ring, making it a versatile intermediate in chemical reactions.

Molecular Properties

  • Molecular Formula: C10H11ClN2O
  • Molecular Weight: 210.66 g/mol
  • IUPAC Name: this compound
  • InChI: InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1
  • InChI Key: YBTLHKWJILOTNP-SNVBAGLBSA-N
  • Isomeric SMILES: COC1=CC(=C(C=C1)C@@HN)Cl
  • Canonical SMILES: COC1=CC(=C(C=C1)C(CC#N)N)Cl

Scientific Research Applications

This compound has several scientific research applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
  • Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of this compound typically involves these steps:

  • The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and (R)-3-aminopropanenitrile.
  • The key reaction involves the condensation of 2-chloro-4-methoxybenzaldehyde with (R)-3-aminopropanenitrile under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
  • The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form corresponding imines or nitriles. Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
  • Reduction: The nitrile group can be reduced to form primary amines. Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.
  • Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols. Nucleophilic substitution reactions using reagents like sodium azide or thiourea can be performed.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a methoxy group.

    (3R)-3-Amino-3-(2-chloro-4-ethoxyphenyl)propanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets.

Biological Activity

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClN2_2O, with a molecular weight of 210.66 g/mol. The compound features an amino group, a nitrile group, and a substituted aromatic ring, which contribute to its reactivity and biological activity.

The biological activity of this compound is thought to stem from its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmission and other biochemical processes.
  • Receptor Modulation : It could interact with receptors that are crucial for signal transduction, thereby influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its usefulness in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Some studies have reported cytotoxic effects on cancer cell lines, suggesting possible applications in oncology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against specific bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on various cancer cell lines, the compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50_{50} values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrileDifferent stereochemistryPotentially different biological activity
(3R)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrileFluorine instead of chlorineMay exhibit different reactivity
(3S)-3-Amino-3-(4-methoxyphenyl)propanenitrileLacks chlorine substituentDifferent interaction profile with biological targets

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1

InChI Key

YBTLHKWJILOTNP-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](CC#N)N)Cl

Canonical SMILES

COC1=CC(=C(C=C1)C(CC#N)N)Cl

Origin of Product

United States

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